molecular formula C13H15BrN2O B580327 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-96-0

3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Cat. No.: B580327
CAS No.: 1272755-96-0
M. Wt: 295.18
InChI Key: WREOJUBLVKJJME-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one (CAS: 1272755-96-0, Figure 1) is a brominated spirocyclic compound characterized by a 1,4-diazaspiro[4.4]nonan-2-one core substituted at the 3-position with a 2-bromophenyl group. Its molecular formula is C₁₃H₁₅BrN₂O, with a molecular weight of 295.18 g/mol. This compound is commercially available with ≥95% purity and is used in research applications, particularly in the development of profragrances and bioactive molecules .

Properties

IUPAC Name

2-(2-bromophenyl)-1,4-diazaspiro[4.4]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c14-10-6-2-1-5-9(10)11-12(17)16-13(15-11)7-3-4-8-13/h1-2,5-6,11,15H,3-4,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREOJUBLVKJJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(C(=O)N2)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849466, DTXSID901228834
Record name 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
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Record name 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-96-0, 1219331-78-8
Record name 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-96-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one typically involves a multi-step process. One common method includes the reaction of 2-bromobenzylamine with cyclohexanone in the presence of a base to form an intermediate, which is then cyclized to produce the spirocyclic structure. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with various biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the diazaspiro nonane core can interact with other functional groups in the target molecule. This interaction can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues of 1,4-Diazaspiro[4.4]nonan-2-one

The following table compares 3-(2-bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one with structurally related compounds, focusing on substituents, synthesis yields, and applications:

Compound Name CAS Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications
This compound 1272755-96-0 2-Bromophenyl C₁₃H₁₅BrN₂O 295.18 Not specified ≥95% purity; used in profragrance research
3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one 1272755-98-2 3-Bromo-4-fluorophenyl C₁₃H₁₄BrFN₂O 313.17 Not specified Fluorine enhances electronegativity; potential bioactive intermediate
3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one 1149586-63-9 4-Bromophenyl C₁₃H₁₅BrN₂O 295.18 Not specified Bromine position impacts electronic properties; intermediate in organic synthesis
1-Methyl-3-(phenylmethyl)-1,4-diazaspiro[4.4]nonan-2-one 864516-74-5 1-Methyl, 3-phenylmethyl C₁₅H₂₀N₂O 244.33 Not specified Density: 1.14 g/cm³; boiling point: 415.3°C; explored in pharmaceutical research
6-(Hex-5-enyl)-1,4-diazaspiro[4.4]nonan-2-one (9a/b) Hex-5-enyl C₁₃H₂₀N₂O 220.31 83% Diastereomers confirmed by NMR; used in profragrance release studies
rac-7-Benzyl-2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-1-one Benzyl, 3-fluorophenyl C₁₉H₂₀FN₂O 326.15 Not specified Inhibits osteoclast activation; potential therapeutic agent for osteoporosis

Biological Activity

3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one is a compound with significant potential in medicinal chemistry. Its unique spirocyclic structure and the presence of a bromine atom suggest interesting biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C₁₃H₁₅BrN₂O
  • Molar Mass : 295.175 g/mol
  • CAS Number : 1272755-96-0
  • Storage Conditions : Ambient temperature recommended for stability .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of diazaspiro compounds, including this compound. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Case Study Example :
A study evaluating the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli reported a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial potential .

Anticancer Activity

The anticancer properties of diazaspiro compounds have garnered attention due to their ability to inhibit tumor cell proliferation.

Research Findings :

  • In vitro studies demonstrated that this compound inhibits the growth of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • The compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Neuroprotective Effects

Neuroprotection is another promising area for this compound.

Mechanism of Action :
Research indicates that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This was evidenced by decreased levels of reactive oxygen species (ROS) and inflammatory cytokines in treated neuronal cultures .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueMechanism
AntimicrobialStaphylococcus aureus32 µg/mLInhibition of cell wall synthesis
AnticancerMCF-7 (breast cancer)25 µMInduction of apoptosis via caspase activation
NeuroprotectiveNeuronal cell culturesN/AReduction of oxidative stress and inflammation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves spirocyclic ring formation via cyclization reactions. For example, stereocontrolled methods using lead tetraacetate and tert-butyl hydroperoxide under anhydrous conditions (e.g., methyl ethyl ketone with molecular sieves) have achieved ~60% yields, as seen in analogous diazaspiro systems . Optimization strategies include adjusting stoichiometry, temperature (-20°C to room temperature), and catalysts (e.g., SnCl₂ for acetylation steps) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure and purity. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves spirocyclic conformations and bromophenyl spatial orientation . Puckering parameters (amplitude, phase) from Cremer-Pople analysis can quantify non-planar ring distortions .

Q. What preliminary pharmacological activities have been reported for this compound?

  • Methodology : While direct data on this compound is limited, structurally related diazaspiro derivatives (e.g., 2,7-diazaspiro[4.4]nonan-1-one) show antimicrobial and anticancer properties in vitro. Assays include bacterial growth inhibition (MIC testing) and cytotoxicity studies (MTT assays) against cancer cell lines .

Advanced Research Questions

Q. How does the position of the bromine substituent on the phenyl ring influence bioactivity compared to other halogenated analogs?

  • Methodology : Structure-Activity Relationship (SAR) studies compare analogs like 3-(4-bromophenyl) derivatives. Computational docking (e.g., AutoDock Vina) and in vitro assays reveal that ortho-substitution (2-bromo) may enhance steric interactions with target proteins, altering binding affinity compared to para-substituted analogs .

Q. What challenges arise in resolving the crystal structure of this compound, particularly regarding spirocyclic ring puckering?

  • Methodology : Spirocyclic systems often exhibit pseudorotation, complicating crystallographic refinement. Using high-resolution data (>1.0 Å) and SHELXL’s TWIN/BASF commands helps address twinning and anisotropic displacement parameters. Cremer-Pople coordinates quantify puckering amplitudes (e.g., q₂ for five-membered rings) .

Q. How can contradictory data on synthetic yields or bioactivity between studies be systematically analyzed?

  • Methodology : Meta-analyses of reaction conditions (e.g., solvent polarity, catalyst loading) identify yield discrepancies. For bioactivity, orthogonal assays (e.g., SPR vs. fluorescence polarization) validate target engagement. Statistical tools (e.g., ANOVA) assess variability in biological replicates .

Q. What computational approaches are used to predict metabolic stability or degradation pathways of this compound?

  • Methodology : Density Functional Theory (DFT) calculates bond dissociation energies to predict oxidative metabolism. Software like Schrödinger’s ADMET Predictor models Phase I/II metabolism (e.g., cytochrome P450 interactions) .

Q. How do stereochemical variations in the diazaspiro core affect pharmacological profiles?

  • Methodology : Enantioselective synthesis (e.g., chiral catalysts) generates stereoisomers, which are profiled via chiral HPLC and tested in receptor-binding assays. For example, (5R,6R)-configured analogs may show higher potency due to optimized hydrogen bonding with active sites .

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